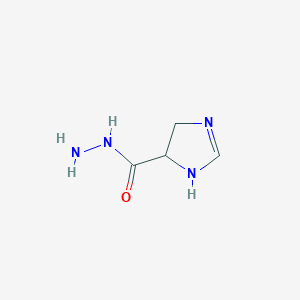
4,5-dihydro-1H-imidazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1H-imidazole-5-carbohydrazide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-imidazole-5-carbohydrazide typically involves the cyclization of amidines and ketones. One common method is the rearrangement reaction strategy under transition-metal-free conditions . This method allows for the formation of the imidazole ring with high regioselectivity and functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1H-imidazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane for oxidative rearrangement , reducing agents for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically mild to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1H-imidazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4,5-dihydro-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,5-dihydro-1H-imidazole-5-carbohydrazide include:
- 2-Benzyl-4,5-dihydro-1H-imidazole
- 2-Methyl-4,5-dihydro-1H-imidazole
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique carbohydrazide functional group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88193-63-9 |
|---|---|
Fórmula molecular |
C4H8N4O |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4,5-dihydro-1H-imidazole-5-carbohydrazide |
InChI |
InChI=1S/C4H8N4O/c5-8-4(9)3-1-6-2-7-3/h2-3H,1,5H2,(H,6,7)(H,8,9) |
Clave InChI |
PGNCVGUCPLSEDQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC=N1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


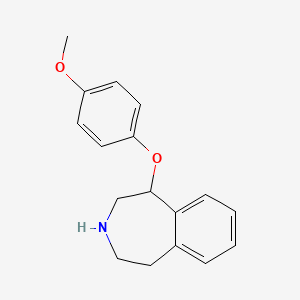
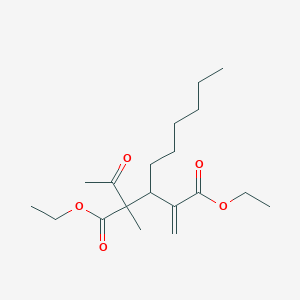
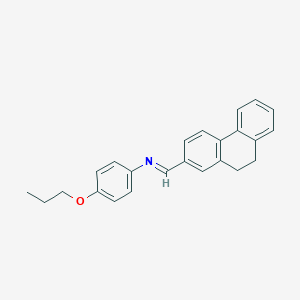
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
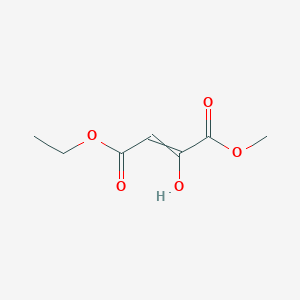
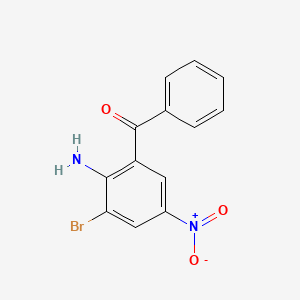
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
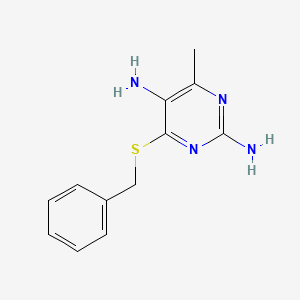
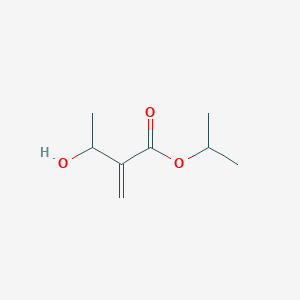
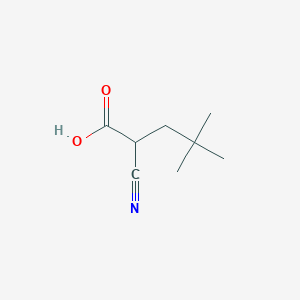
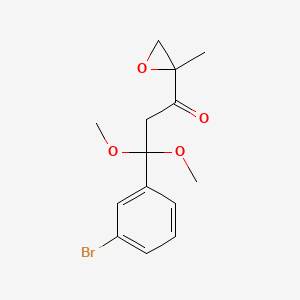
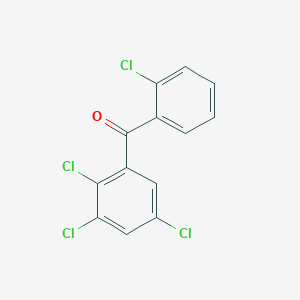
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
